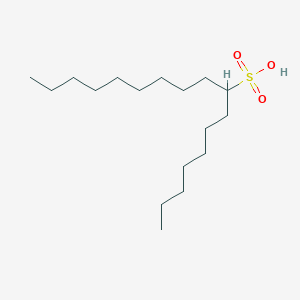
Heptadecane-8-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecane-8-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to the eighth carbon of a heptadecane chain. This compound is known for its strong acidic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptadecane-8-sulfonic acid can be synthesized through the sulfonation of heptadecane. The sulfonation process involves the reaction of heptadecane with sulfur trioxide (SO3) in the presence of a catalyst, typically a Lewis acid such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the eighth carbon position.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the formation of by-products. The use of heterogeneous catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency and selectivity of the sulfonation process.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecane-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfonic acid derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Sulfonates and sulfonic acid derivatives.
Reduction: Reduced sulfonic acid derivatives.
Substitution: Various substituted heptadecane derivatives.
Applications De Recherche Scientifique
Heptadecane-8-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of detergents, emulsifiers, and ion-exchange resins.
Mécanisme D'action
The mechanism of action of heptadecane-8-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, leading to changes in their structure and function. The compound can modulate signaling pathways, such as the NF-kB pathway, by inhibiting the activity of key enzymes and transcription factors involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Heptadecane-8-sulfonic acid can be compared with other sulfonic acids, such as:
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Octanesulfonic acid: A sulfonic acid with an eight-carbon chain.
Dodecanesulfonic acid: A sulfonic acid with a twelve-carbon chain.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts distinct physicochemical properties, such as higher hydrophobicity and lower solubility in water. These properties make it suitable for specific applications where longer chain sulfonic acids are required.
Propriétés
Numéro CAS |
360771-57-9 |
|---|---|
Formule moléculaire |
C17H36O3S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
heptadecane-8-sulfonic acid |
InChI |
InChI=1S/C17H36O3S/c1-3-5-7-9-10-12-14-16-17(21(18,19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,18,19,20) |
Clé InChI |
LMLLURWLQBVGGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


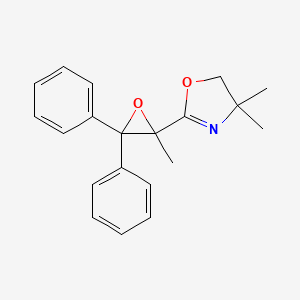
![pyridin-3-ylmethyl N-[1-[[(2S,3R)-1-(3,5-difluorophenyl)-4-[(3-ethylphenyl)methylamino]-3-hydroxybutan-2-yl]amino]-3-heptan-4-ylsulfonyl-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B14244259.png)
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)

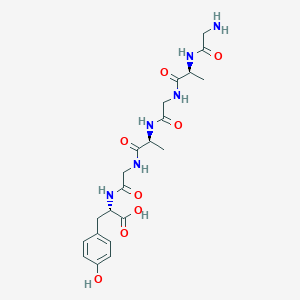
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)

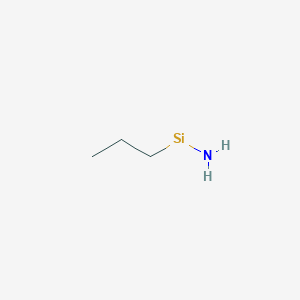
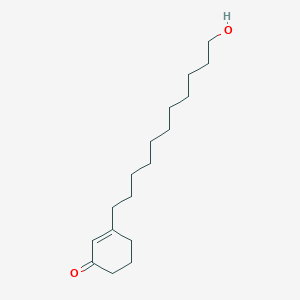
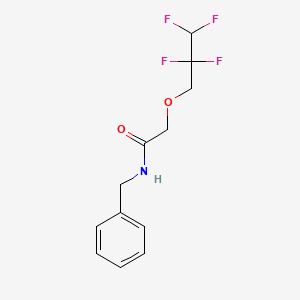
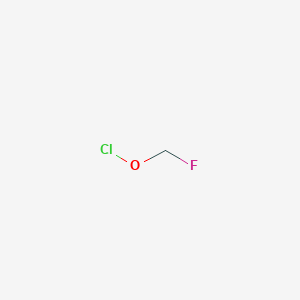
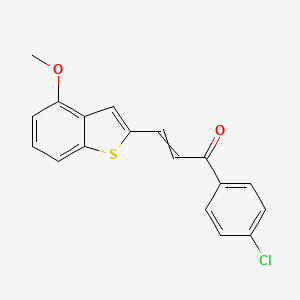
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
